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Compound of Interest

Compound Name: 4-Chlorobenzylideneacetone

Cat. No.: B6279929

An In-depth Technical Guide to the Physical and Chemical Properties of 4-
Chlorobenzalacetone

Introduction

4-Chlorobenzalacetone, systematically known as (E)-4-(4-chlorophenyl)but-3-en-2-one, is an
a,B-unsaturated ketone, a member of the chalcone family.[1][2][3] Chalcones are characterized
by two aromatic rings joined by a three-carbon a,3-unsaturated carbonyl system. In 4-
chlorobenzalacetone, one of these is a 4-chlorophenyl group. This compound serves as a
valuable intermediate in organic synthesis and is a subject of interest in medicinal chemistry
due to the wide range of biological activities exhibited by the chalcone scaffold. This guide
provides a comprehensive overview of its physical and chemical properties, synthesis,
characterization, reactivity, and safety considerations, tailored for researchers and
professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties of 4-
Chlorobenzalacetone

The physical and chemical properties of 4-chlorobenzalacetone are summarized in the table
below, providing essential data for its handling, application, and characterization.
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Property Value Source(s)
E)-4-(4-chlorophenyl)but-3-en-
IUPAC Name (544 Pheny) [1][3]
2-one
4-Chlorobenzylideneacetone,
Synonyms [21[41[5]
p-Chlorobenzalacetone
CAS Number 3160-40-5 [31[4]
Molecular Formula C10HoCIO [21[3114]
Molecular Weight 180.63 g/mol [1][2]14]
White to pale yellow crystalline
Appearance , [6]
solid
Melting Point 55-60 °C [3114]
Boiling Point 145-147 °C at 5 mmHg [3][4]
Density 1.157 g/cm3 [4]
Soluble in organic solvents like
B dichloromethane, ether, ethyl
Solubility
acetate, and methanol.[7] Low
solubility in water.[8]
XLogP3 2.7 [1][2]

Synthesis of 4-Chlorobenzalacetone via Claisen-
Schmidt Condensation

The most common and efficient method for synthesizing 4-chlorobenzalacetone is the Claisen-

Schmidt condensation, which is a base-catalyzed aldol condensation between an aldehyde

(with no a-hydrogens) and a ketone.

Causality Behind Experimental Choices:

o Reactants: 4-Chlorobenzaldehyde is used as the aldehyde component because it lacks a-

hydrogens, preventing self-condensation.[9][10] Acetone serves as the enolizable ketone
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component.

Catalyst: A strong base, typically sodium hydroxide (NaOH), is used to deprotonate the a-
carbon of acetone, generating a nucleophilic enolate ion. This enolate then attacks the
electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

Reaction Conditions: The reaction is typically run at room temperature to control the reaction
rate and minimize side reactions. The subsequent dehydration of the aldol addition product is
often spontaneous or facilitated by heat, leading to the stable a,B3-unsaturated ketone
system.

Experimental Protocol: Synthesis of 4-
Chlorobenzalacetone

Preparation of Reactants: In a flask equipped with a magnetic stirrer, dissolve 4-
chlorobenzaldehyde in a suitable solvent such as ethanol.

Addition of Ketone: Add a molar excess of acetone to the solution.

Initiation of Reaction: Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise
to the stirred mixture. The temperature should be maintained at 20-25°C, using an ice bath if

necessary.

Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by
the formation of a yellow precipitate. Continue stirring for a designated period (e.g., 30
minutes).

Isolation of Product: Pour the reaction mixture into cold water to precipitate the crude
product.

Purification: Collect the solid product by vacuum filtration and wash it with cold water to
remove any remaining NaOH. The crude product can be further purified by recrystallization
from a suitable solvent like ethanol to yield pale yellow crystals of 4-chlorobenzalacetone.
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Caption: Synthesis workflow for 4-chlorobenzalacetone.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of the
synthesized 4-chlorobenzalacetone.
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Spectroscopic Data Description

The *H NMR spectrum of 4-
chlorobenzaldehyde, a precursor, shows a
distinct signal for the aldehyde proton around 10
ppm.[11] For 4-chlorobenzalacetone,

*H NMR L : :
characteristic signals include a singlet for the
methyl protons, doublets for the vinyl protons,
and signals in the aromatic region for the

chlorophenyl protons.

The 3C NMR spectrum of 4-
chlorobenzaldehyde shows a signal for the
carbonyl carbon around 190 ppm.[11] For 4-
13C NMR chlorobenzalacetone, the spectrum would
display signals for the carbonyl carbon, the
vinylic carbons, the methyl carbon, and the

carbons of the aromatic ring.

The IR spectrum of 4-chlorobenzaldehyde has a
characteristic C=0 stretching band.[11] For 4-
chlorobenzalacetone, key absorption bands are
'R Spectroscopy observed for the C=0 stretch of the conjugated
ketone (typically around 1660 cm~1) and the

C=C stretch of the alkene (around 1600 cm™1).

Mass spectrometry of 4-chlorobenzalacetone
M Spect . shows a molecular ion peak corresponding to its
ass Spectrometry ] o
molecular weight.[1][5] Characteristic

fragmentation patterns can also be observed.

Chemical Reactivity

The chemical reactivity of 4-chlorobenzalacetone is dominated by its a,B-unsaturated ketone
functional group.

e Nucleophilic Addition: The molecule has two primary electrophilic sites: the carbonyl carbon
and the B-carbon of the double bond. It is susceptible to nucleophilic attack at both positions.
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Softer nucleophiles tend to favor 1,4-conjugate addition (Michael addition) at the -carbon,

while harder nucleophiles may attack the carbonyl carbon directly (1,2-addition).

» Reactions of the Carbonyl Group: The ketone can undergo typical reactions such as

reduction to a secondary alcohol using reagents like sodium borohydride.

o Reactions of the Alkene: The double bond can be reduced, for example, by catalytic

hydrogenation. It can also participate in cycloaddition reactions.

o Reactions of the Aromatic Ring: The chlorine atom on the benzene ring is an electron-

withdrawing group, which influences the reactivity of the aromatic system.[12] However,

reactions involving the a,3-unsaturated ketone system are generally more facile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6279929#physical-and-chemical-properties-of-4-
chlorobenzalacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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